3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide
Overview
Description
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or a primary amine.
Introduction of the methoxyphenyl group: This step involves the reaction of the piperazine derivative with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
Attachment of the sulfonamide group: This is done by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a base.
Final assembly: The final step involves the coupling of the intermediate with isobutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can be reduced under specific conditions.
Coupling Reactions: The piperazine ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the sulfonamide group to an amine.
Scientific Research Applications
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonamide group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine: Shares the piperazine and methoxyphenyl groups but lacks the sulfonamide group.
N-isobutyl-4-chlorobenzenesulfonamide: Contains the sulfonamide and chloro groups but lacks the piperazine ring.
4-chloro-3-methoxybenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O5S/c1-17(2)15-25-33(29,30)20-8-9-22(21(24)14-20)32-16-23(28)27-12-10-26(11-13-27)18-4-6-19(31-3)7-5-18/h4-9,14,17,25H,10-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBCRBABCUXTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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